![molecular formula C13H9F3N2O3 B2472464 6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid CAS No. 619328-59-5](/img/structure/B2472464.png)
6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid
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Description
6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C13H9F3N2O3 and a molecular weight of 298.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a dihydropyridazine ring attached to a carboxylic acid group and a trifluoromethyl-substituted phenyl group . The exact 3D conformation and bond angles would require more detailed spectroscopic analysis or computational modeling.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 168.35° C, a predicted boiling point of 410.1° C at 760 mmHg, a predicted density of 1.5 g/cm3, a predicted refractive index of n20D 1.57, and a predicted pKa of 0.15 .Scientific Research Applications
Synthesis and Characterization
Synthesis of Related Compounds : A study focused on synthesizing methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, showcasing the chemical versatility and potential applications of compounds structurally similar to 6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid (Gein et al., 2009).
Chemical Reactions and Transformations : Another research discussed the synthesis and reactions of “Biginelli-compounds”, including derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, revealing insights into chemical reactions and transformations relevant to pyridazine derivatives (Kappe & Roschger, 1989).
Pharmaceutical Applications
Novel Compound Synthesis for Pharmacological Use : Research on synthesizing 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide from related acids and carbohydrazide underlines the compound's relevance in creating pharmacologically active substances (Mishra et al., 2010).
Antimicrobial and Antioxidant Properties : A study demonstrated the antimicrobial and antioxidant properties of certain derivatives, emphasizing the potential medical applications of these compounds (Dey et al., 2022).
Chemical Structure and Properties
Structural Studies and Properties : The title compound, C19H17BrN2O3, includes two cyclic groups linked by a methylene spacer, providing insights into the structural complexity and potential reactivity of related compounds (Bortoluzzi et al., 2011).
Novel Synthesis Routes and Reactions : The thermolysis of a related compound offers a new synthetic route to pyrrolo[2,3-c-]pyridazines, showcasing the compound's utility in creating new chemical structures (Maeba & Castle, 1979).
properties
IUPAC Name |
6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c1-7-6-10(19)11(12(20)21)17-18(7)9-5-3-2-4-8(9)13(14,15)16/h2-6H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGKODHZYWTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672928 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid |
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